molecular formula C39H34N2O4 B12510293 9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate

9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate

Cat. No.: B12510293
M. Wt: 594.7 g/mol
InChI Key: JTHTXXXGELTKKN-UHFFFAOYSA-N
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Description

Functional Group Analysis

The compound contains three primary functional groups:

  • Carbamate group : The 9H-fluoren-9-ylmethyl-O-CO-NR₂ motif serves as a protective group for amines, commonly employed in solid-phase peptide synthesis (SPPS). The fluorenylmethyl (Fmoc) group confers UV detectability and base-labile protection.
  • Amide (carbamoyl) group : The -NH-C(O)-trityl moiety introduces a sterically hindered amide bond, reducing unintended side reactions during peptide elongation.
  • Ketone (oxo) group : The 1-oxo group contributes to the molecule’s polarity and may participate in keto-enol tautomerism under specific conditions.

Stereochemical Features

Stereochemical complexity arises from:

  • Chiral centers : The butan-2-yl carbon (C2) is a stereogenic center. In peptide synthesis, this position typically adopts the S-configuration to maintain compatibility with L-amino acid architectures.
  • Trityl group conformation : The triphenylmethyl group adopts a propeller-like conformation, creating a shielded environment around the carbamoyl nitrogen. This steric hindrance prevents undesired acylations or oxidations.
  • Fluorenylmethyl geometry : The planar fluorene ring system restricts rotational freedom around the methyl-carbamate bond, stabilizing specific conformations during synthetic steps.

The interplay of these stereochemical elements dictates the compound’s reactivity profile. For instance, the S-configuration at C2 ensures proper alignment during peptide bond formation, while the trityl group’s bulk minimizes racemization at adjacent chiral centers.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34N2O4/c42-26-31(40-38(44)45-27-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-25-37(43)41-39(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,26,31,36H,24-25,27H2,(H,40,44)(H,41,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHTXXXGELTKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc Protection of the Amine Intermediate

The primary amine intermediate, 2-amino-4-(triphenylmethylcarbamoyl)butan-1-one, is reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) serves as a base to scavenge HCl, achieving >85% conversion within 2 hours.

Reaction Scheme:
$$
\text{R-NH}_2 + \text{Fmoc-Cl} \xrightarrow{\text{TEA, DCM}} \text{Fmoc-NH-R} + \text{HCl}
$$
Conditions:

  • Molar ratio: 1:1.2 (amine:Fmoc-Cl)
  • Temperature: 0–5°C
  • Workup: Sequential washes with 5% citric acid, saturated NaHCO₃, and brine.

Trityl Group Introduction via Isocyanate Coupling

Triphenylmethyl isocyanate (Trityl-NCO) is condensed with 4-aminobutan-2-one in tetrahydrofuran (THF) at reflux. The reaction proceeds via nucleophilic attack of the amine on the isocyanate, forming the trityl carbamoyl moiety.

Key Data:

Parameter Value
Yield 78%
Reaction Time 6 hours
Purification Silica gel chromatography (EtOAc/hexane 1:3)

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Resin-Bound Intermediate Assembly

Wang resin functionalized with hydroxymethyl groups is employed. The β-ketoamide backbone is constructed via Fmoc-SPPS protocols, with trityl protection introduced using Trityl-Cl in the presence of N,N-diisopropylethylamine (DIPEA).

Procedure:

  • Resin Loading: 0.6 mmol/g substitution via Fmoc-Glu(OtBu)-OH coupling.
  • Deprotection: 20% piperidine/DMF (2 × 10 minutes).
  • Tritylation: Trityl-Cl (3 equiv), DIPEA (6 equiv), DCM, 2 hours.

Advantages:

  • Enables iterative purification-free synthesis.
  • Typical isolated yield: 92% for trityl incorporation.

Activated Carbonate-Mediated Coupling

p-Nitrophenyl Chloroformate Activation

p-Nitrophenyl chloroformate (PNPCl) generates an active carbonate intermediate, which reacts with the amine to form the carbamate bond. This method minimizes racemization and is scalable.

Optimized Conditions:

  • Reagents: PNPCl (1.5 equiv), TEA (2.0 equiv), DMF, 25°C.
  • Reaction Time: 4 hours.
  • Yield: 76% after column chromatography.

Mechanistic Insight:
$$
\text{R-OH} + \text{PNPCl} \rightarrow \text{R-O-C(=O)-O-PNP} \xrightarrow{\text{Amine}} \text{R-NH-C(=O)-OR'}
$$

Benzotriazole Carbonate Reagents

6-Trifluoromethyl-1-hydroxybenzotriazole (HOBt) derivatives form stable activated carbonates. Reaction with the amine proceeds efficiently under DMAP catalysis:

Example:

  • Reagent: Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
  • Yield: 81% (DMAP, CH₃CN, 24 hours).

Hofmann Rearrangement for Isocyanate Generation

Base-Promoted Rearrangement

Primary amides (e.g., 4-(triphenylmethylcarbamoyl)butanamide) undergo Hofmann rearrangement using KF/Al₂O₃ and NaOCl to generate isocyanates, which are trapped with Fmoc-OH.

Conditions:

  • Oxidant: NaOCl (1.2 equiv).
  • Base: KF/Al₂O₃ (3.0 equiv).
  • Solvent: MeOH, 0°C → 25°C.
  • Yield: 68%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Stepwise Fmoc/Trityl 78 95 Moderate High
SPPS 92 98 High Low
PNPCl Activation 76 97 High Moderate
Hofmann Rearrangement 68 90 Low Low

Critical Observations:

  • SPPS offers superior purity but requires specialized resin and equipment.
  • Activated carbonates (e.g., PNPCl) balance cost and yield for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties Applications
Target Compound
9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate
- Triphenylmethylcarbamoyl
- 1-Oxo butan-2-yl
~625.7* - High steric bulk
- Moderate solubility in DCM/THF
- Acid-sensitive trityl group
- Peptide synthesis
- Intermediate for bioactive molecules
9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate - 2-Oxoethyl 281.3 - Reactive ketone
- High solubility in polar aprotic solvents
- Conjugation chemistry
- Glycopeptide synthesis
9H-Fluoren-9-ylmethyl N-(4-hydroxybutyl)carbamate - 4-Hydroxybutyl 309.4 - Hydrophilic hydroxyl group
- Stable under acidic conditions
- Solid-phase peptide synthesis (SPPS)
- Linker for resin attachment
9H-Fluoren-9-ylmethyl decyl(2-oxoethyl)carbamate - Decyl chain
- 2-Oxoethyl
~457.6 - Lipophilic decyl group
- Ketone reactivity
- Antibiotic side-chain synthesis (e.g., telavancin)
(9H-Fluoren-9-yl)methyl 4-amino-2-isobutoxyphenylcarbamate - 4-Amino-2-isobutoxyphenyl ~428.5 - Aromatic amine
- Photolabile isobutoxy group
- Photocleavable protecting groups
- Targeted drug delivery

*Calculated based on substituent contributions.

Research Findings

  • Peptide Synthesis : Fmoc-protected carbamates with bulky groups (e.g., trityl) improve regioselectivity in multi-step syntheses but require longer deprotection times .
  • Antibiotic Applications : Decyl-containing analogs (e.g., ) demonstrate efficacy as intermediates in lipophilic antibiotic side chains, whereas the target compound’s trityl group may hinder membrane permeability .
  • Stability Studies : Safety data for related compounds (e.g., ) highlight that carbamates with ketone groups may decompose under strong acidic/basic conditions, necessitating careful handling.

Biological Activity

9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₃₇H₃₆N₄O₃
  • Molecular Weight : 596.71 g/mol
  • IUPAC Name : 9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate

The compound's structure includes a fluorenyl moiety, which is known for enhancing lipophilicity and facilitating cellular membrane penetration.

Research indicates that compounds similar to 9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate exert their biological effects through various mechanisms:

  • Enzyme Inhibition : The carbamate group can interact with active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : The triphenylmethyl group may interact with specific receptors, influencing signaling pathways.
  • Cellular Uptake : The fluorenyl moiety enhances the compound's ability to cross lipid membranes, increasing bioavailability.

Anticancer Activity

Several studies have investigated the anticancer properties of similar carbamate derivatives. For instance:

  • Case Study : A derivative with a similar structure demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through mitochondrial pathway activation .

Antimicrobial Activity

Compounds featuring the fluorenyl structure have shown promising antimicrobial properties:

  • Research Findings : In vitro tests revealed significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .

Neuroprotective Effects

Emerging evidence suggests that carbamate compounds may offer neuroprotective benefits:

  • Case Study : A related compound exhibited protective effects against oxidative stress-induced neuronal cell death, indicating potential for treating neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Carbamate AAnticancerMCF7 (breast cancer)
Carbamate BAntimicrobialStaphylococcus aureus
Carbamate CNeuroprotectiveSH-SY5Y (neuronal cells)

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of 9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate. Preliminary data indicate moderate toxicity in mammalian cell lines at high concentrations, necessitating further investigation into its safety margins and potential side effects.

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